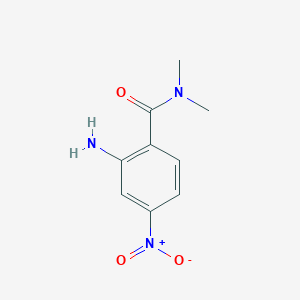
N-tert-Butyl 2-hydroxybenzamide
Vue d'ensemble
Description
n-Tert-butyl-2-hydroxybenzamide: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry: n-Tert-butyl-2-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, n-tert-butyl-2-hydroxybenzamide is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug design .
Industry: In the industrial sector, n-tert-butyl-2-hydroxybenzamide is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One of the common methods for synthesizing n-tert-butyl-2-hydroxybenzamide involves the Ritter reaction.
Oxalic Acid Dihydrate Method: Another efficient method involves the use of oxalic acid dihydrate in solvent-free conditions.
Industrial Production Methods: Industrial production of n-tert-butyl-2-hydroxybenzamide often involves large-scale synthesis using the Ritter reaction or oxalic acid dihydrate method. These methods are preferred due to their efficiency, cost-effectiveness, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Tert-butyl-2-hydroxybenzamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: Substitution reactions involving n-tert-butyl-2-hydroxybenzamide can occur at the hydroxyl group or the benzene ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of n-tert-butyl-2-hydroxybenzamide.
Reduction Products: Corresponding amines.
Substitution Products: Substituted benzamides and related compounds.
Mécanisme D'action
The mechanism of action of n-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the tert-butyl group and the target molecule . The hydroxyl group on the benzene ring also plays a crucial role in the binding process, enhancing the compound’s affinity for its targets .
Comparaison Avec Des Composés Similaires
N-tert-butyl-2-benzothiazolesulfenamide: This compound shares a similar tert-butyl group but has a different functional group attached to the benzene ring.
N-tert-butyl-2-hydroxybenzylamine: Similar in structure but with an amine group instead of an amide group.
Uniqueness: n-Tert-butyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
N-tert-butyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWLCAFNMVMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2575516.png)

![3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)
![4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2575521.png)




